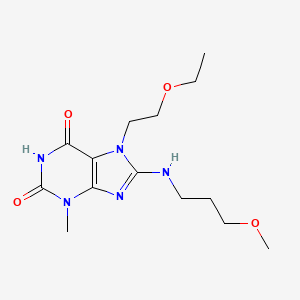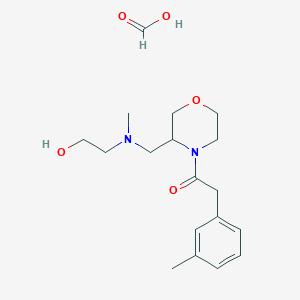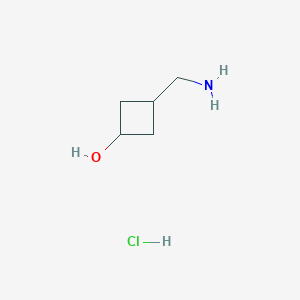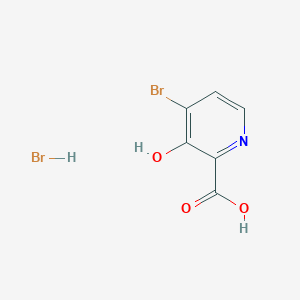![molecular formula C13H6ClF3N4O B2488823 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 478246-12-7](/img/structure/B2488823.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions including heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores. A novel three-carbon synthon, 1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone, has been reported for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines, demonstrating a general and efficient approach for such processes (Katritzky et al., 2000).
Molecular Structure Analysis
Structural analysis through X-ray crystallography provides insights into the molecular conformation, showing how certain substituents affect the overall structure. For example, studies on related triazolopyridine derivatives have shown variations in molecular conformations and hydrogen bonding patterns, which can influence the compound's reactivity and interaction with other molecules (B. K. Sagar et al., 2017).
Chemical Reactions and Properties
Chemical properties of such compounds are significantly influenced by their structural characteristics. For instance, the presence of the benzotriazinyl moiety can lead to various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to its electron-withdrawing nature. These reactions are fundamental in the synthesis of a wide range of derivatives with potential biological activities (Yan Zhang et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of these compounds. Studies have shown that related compounds exhibit diverse physical properties depending on their molecular structure, which can affect their application in various fields, including pharmaceuticals and materials science (Christos P. Constantinides et al., 2011).
Chemical Properties Analysis
The chemical behavior of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one and its derivatives can be complex, involving a range of reactions that are influenced by the electronic and steric effects of the substituents on the pyridinyl and benzotriazinone moieties. These properties are pivotal in the design of new compounds with enhanced activities or specific functionalities (Ahmed Jashari et al., 2007).
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties : Jeon, Kim, Lee, and Kim (2013) studied the fungicide fluazinam, which includes 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one. They found that this compound forms inversion dimers linked by hydrogen bonds, creating a three-dimensional network. This structure contributes to the fungicidal properties of fluazinam (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).
Chemical Synthesis and Pharmacological Potential : Mackenzie and Stevens (1972) explored derivatives of 1,2,3-benzotriazin-4(3H)-ones for their potential as irreversible dihydrofolate reductase inhibitors, which are significant in the development of pharmacological agents (S. M. Mackenzie & M. Stevens, 1972).
Antimycobacterial and Antifungal Activities : Kubicová et al. (2000) synthesized derivatives of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones and evaluated them for antimycobacterial and antifungal properties. Some derivatives showed good activity against Mycobacterium tuberculosis and atypical strains of mycobacteria (L. Kubicová et al., 2000).
Palladium-Catalyzed Reactions : Miura, Nishida, Morimoto, Yamauchi, and Murakami (2011) discovered that 1,2,3-Benzotriazin-4(3H)-ones can react with isocyanides in the presence of a palladium catalyst, yielding 3-(imino)isoindolin-1-ones. This reaction has implications in organic synthesis and pharmaceutical development (T. Miura, Yui Nishida, M. Morimoto, M. Yamauchi, & M. Murakami, 2011).
Nematicidal Activities : Chen, Zhou, Li, and Xu (2020) synthesized novel 1,2,3-benzotriazin-4-one derivatives and evaluated their nematicidal activities against Meloidogyne incognita, a nematode that causes root-knot disease in cucumbers. Some derivatives showed promising control efficacy, suggesting potential agricultural applications (Xiulei Chen, Zhenyu Zhou, Zhong Li, & Xiaoyong Xu, 2020).
Molecular Structure Analysis : Sallam et al. (2021) conducted a study on a pyridazine analog containing a 3-chloro-2-pyridinyl group. They performed density functional theory calculations, Hirshfeld surface analysis, and energy framework studies, which are vital in understanding the molecular structure and interactions of such compounds (Hamdi Hamid Sallam et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-9-5-7(13(15,16)17)6-18-11(9)21-12(22)8-3-1-2-4-10(8)19-20-21/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXSUCFEFZPHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)
![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)


